molecular formula C11H23Cl B13637344 4-(Chloromethyl)-4-methylnonane

4-(Chloromethyl)-4-methylnonane

Cat. No.: B13637344
M. Wt: 190.75 g/mol
InChI Key: QBMYXJJYSHBISV-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-4-methylnonane is a branched aliphatic hydrocarbon featuring a chloromethyl (–CH2Cl) and a methyl (–CH3) group at the fourth carbon of a nonane backbone. This structure imparts unique physicochemical properties, including increased polarity and reactivity compared to non-functionalized alkanes. The chloromethyl group serves as a versatile intermediate in organic synthesis, enabling further functionalization via nucleophilic substitution or coupling reactions.

Properties

Molecular Formula

C11H23Cl

Molecular Weight

190.75 g/mol

IUPAC Name

4-(chloromethyl)-4-methylnonane

InChI

InChI=1S/C11H23Cl/c1-4-6-7-9-11(3,10-12)8-5-2/h4-10H2,1-3H3

InChI Key

QBMYXJJYSHBISV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(CCC)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-4-methylnonane typically involves the chloromethylation of 4-methylnonane. One common method is the reaction of 4-methylnonane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the chloromethylation process .

Industrial Production Methods: In industrial settings, the production of 4-(Chloromethyl)-4-methylnonane may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and optimized reaction conditions is crucial to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-4-methylnonane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Major Products:

    Alcohols: Formed from nucleophilic substitution reactions.

    Aldehydes and Carboxylic Acids: Formed from oxidation reactions.

    Methyl Derivatives: Formed from reduction reactions.

Scientific Research Applications

Chemistry: 4-(Chloromethyl)-4-methylnonane is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the preparation of various functionalized compounds .

Biology and Medicine:

Industry: In industrial chemistry, 4-(Chloromethyl)-4-methylnonane can be used in the production of specialty chemicals, polymers, and other materials. Its chloromethyl group allows for further functionalization, making it a versatile building block .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-4-methylnonane primarily involves its reactivity as an electrophile. The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon, leading to the formation of new bonds. This reactivity is exploited in various synthetic applications to introduce new functional groups into organic molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 4-(Chloromethyl)-4-methylnonane include:

Compound Structure Key Features Reference
4-Methylnonane C10H22 Branched alkane lacking functional groups; lower polarity and reactivity.
1-Chlorononane C9H19Cl Linear isomer with terminal chlorine; higher boiling point due to linearity. N/A*
4-(Chloromethyl)benzophenone C14H11ClO Aromatic chloromethyl compound; enhanced stability and UV reactivity.
4-Methylnonane derivatives Varied functionalizations E.g., thiazole- or benzothiazole-linked chloromethyl groups for drug synthesis.

Note: Data for 1-Chlorononane inferred from aliphatic chloride trends due to absence in evidence.

Physical and Chemical Properties

  • Polarity and Solubility: The chloromethyl group increases polarity compared to 4-methylnonane, enhancing solubility in polar aprotic solvents (e.g., DMF or acetone) .
  • Boiling Point: Branched structures like 4-(Chloromethyl)-4-methylnonane typically exhibit lower boiling points than linear analogues (e.g., 1-Chlorononane) due to reduced surface area .
  • Reactivity : The chloromethyl group is susceptible to nucleophilic attack, similar to benzothiazole-linked chloromethyl compounds used in synthesizing bioactive molecules (e.g., yields of 50–58% in urea derivatives ).

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